molecular formula C9H2F14O4 B1586457 Perfluoroazelaic acid CAS No. 23453-64-7

Perfluoroazelaic acid

Cat. No. B1586457
CAS RN: 23453-64-7
M. Wt: 440.09 g/mol
InChI Key: WRYSWXOLGMKBKW-UHFFFAOYSA-N
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Description

Perfluoroazelaic acid is a synthetic compound with the molecular formula C9H2F14O4 . It is a type of perfluorinated carboxylic acid . The CAS number for Perfluoroazelaic acid is 23453-64-7 .


Synthesis Analysis

Perfluoroazelaic acid has been used in the preparation of core cross-linked micelles. The micellization process involves the formation of pyridinium carboxylate and the cross-linkage between the PPySt blocks via the dicarboxylic acid . Azelaic acid can be produced by ozonolysis of oleic acid .


Molecular Structure Analysis

Perfluoroazelaic acid contains a total of 28 bonds. There are 26 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

Perfluoroazelaic acid is a solid at room temperature . It has a molecular weight of 440.09 .

Scientific Research Applications

Environmental Impact and Toxicology

  • Environmental Persistence and Biological Effects : Perfluorooctanoic acid (PFOA), a similar compound to Perfluoroazelaic acid, is persistent in the environment and found in wildlife and human tissues. Its environmental fate and biological effects are not fully understood. Gene expression profiling in rats shows alterations in genes involved in lipid metabolism, cell communication, growth, and hormone regulatory pathways due to PFOA exposure (Guruge et al., 2006).

  • Developmental Toxicity : Perfluoroalkyl acids like PFOA are known to exhibit developmental toxicity in animals, impacting growth, development, and viability of offspring. This suggests potential risks in environmental exposure to similar compounds like Perfluoroazelaic acid (Wolf et al., 2006).

  • Impact on Endocrine and Reproductive Systems : Studies have shown that compounds like Perfluoroazelaic acid can impact the endocrine system and reproductive health. For example, PFOA exposure in male mice has been linked to testicular damage, reduced sperm count, and reproductive toxicity (Liu et al., 2015).

  • Implications for Public Health : Perfluorinated compounds, including those structurally similar to Perfluoroazelaic acid, have been linked to various health issues like impaired glucose homeostasis and metabolic syndrome, underscoring the importance of understanding their effects for public health considerations (Lin et al., 2008).

Industrial and Consumer Applications

  • Use in Consumer Products : Perfluoroazelaic acid, like other perfluoroalkyl acids, has applications in various industrial and consumer products due to its chemical properties. However, this widespread use raises concerns about environmental contamination and human exposure (Lindstrom et al., 2011).

  • Potential in Medical Applications : Perfluorocarbon compounds have been explored for medical applications, such as improving oxygenation and pulmonary function in lung injury treatment. This suggests potential research avenues for Perfluoroazelaic acid in medical contexts (Bleyl et al., 1999).

  • Environmental Remediation : Research into the microbial degradation of polyfluoroalkyl chemicals provides insights into potential environmental remediation strategies. Understanding how Perfluoroazelaic acid and similar compounds degrade can inform efforts to mitigate their environmental impact (Liu & Mejia Avendaño, 2013).

Safety And Hazards

Perfluoroazelaic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Perfluoroazelaic acid is a type of per- and polyfluoroalkyl substances (PFAS), which have been receiving increasing scientific and political attention in recent years due to their persistence in the environment and potential adverse health effects . Future research directions include understanding the mobility of short-chain PFAS, studying the substitution of regulated substances, increasing the structural diversity of existing PFAS molecules, and exploring the unknown “Dark Matter” of PFAS .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F14O4/c10-3(11,1(24)25)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2(26)27/h(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYSWXOLGMKBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379774
Record name Perfluorononanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoroazelaic acid

CAS RN

23453-64-7
Record name Perfluorononanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23453-64-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
E Yoshida, M Tanaka, T Takata - Colloid and Polymer Science, 2005 - Springer
… Perfluoroazelaic acid produced micelles with a larger hydrodynamic radius and higher … A 1 H NMR analysis revealed that the micelles prepared by perfluoroazelaic acid had more …
Number of citations: 19 link.springer.com
H Pu, L Wang, H Pan, D Wan - Journal of Polymer Science Part …, 2010 - Wiley Online Library
… -tetradecafluoroheptylene-5,5′-bibenzimidazole), were synthesized by condensation polymerization of 3,3′-diaminobenzidine and perfluoroterephthalic acid (or perfluoroazelaic acid)…
Number of citations: 76 onlinelibrary.wiley.com
E Yoshida, A Nagakubo - Colloid and Polymer Science, 2007 - Springer
… Although the copolymers made a slight difference in the cloud point in the absence of perfluoroazelaic acid (PA), they made a marked difference in the presence of PA. The copolymer …
Number of citations: 18 link.springer.com
T Abe, H Baba, I Soloshonok, K Tanaka - Journal of Chromatography A, 2000 - Elsevier
… made only for 1,1-difluorosuccinic acid (4a) and perfluorosuccinic acid (4b) as the retention volumes of perfluoroglutaric acid (4c), perfluorosuberic acid (4d) and perfluoroazelaic acid (…
Number of citations: 25 www.sciencedirect.com
E Yoshida, A Nagakubo - Colloid and Polymer Science, 2007 - Springer
… of microspheres by the self-assembly of random copolymers of 2-(perfluorooctyl)ethyl acrylate (POA) and 2-(dimethylamino)ethyl acrylate (DAA) in the presence of perfluoroazelaic acid (…
Number of citations: 15 link.springer.com
E Yoshida - International Journal of Polymer Science, 2012 - hindawi.com
… It was found that the solubility of the copolymers in scCO2 decreased in the presence of perfluoroazelaic acid (PA). Figure 10 shows the cloud points of the copolymer with 7/3 of POA/…
Number of citations: 4 www.hindawi.com
N Jing, DM Lemal - The Journal of Organic Chemistry, 1995 - ACS Publications
… salt (2) of perfluoroazelaic acid,8 which has recently become commercially available: … 100 mL beaker, perfluoroazelaic acid (5.00 g, 11.4 mmol) was neutralized wdth 8 N aqueous NaOH…
Number of citations: 8 pubs.acs.org
K Mitsui, T Sakihama, K Takahashi, K Masuda… - Chemical …, 2012 - academic.oup.com
Despite that recent progress in genomics has elucidated the genomic structure of the olfactory receptors (ORs), most of them are still orphan receptors. The low expression level of ORs …
Number of citations: 10 academic.oup.com
Z Chang, H Pu*, Z Zhao, H Pan, B Li, D Wan - Fuel Cells, 2013 - Wiley Online Library
… The molecular weight of fluorine containing PBI is quite low, owing to the sublimation of perfluoroazelaic acid and perfluoroterephthalic acid during the polymerization at 200 C. If the …
Number of citations: 3 onlinelibrary.wiley.com
H Hori, M Murayama, N Inoue, K Ishida, S Kutsuna - Catalysis Today, 2010 - Elsevier
The persulfate (S 2 O 8 2− )-induced decomposition of hydroperfluorocarboxylic acids (H-PFCAs), that is, HC n F 2n COOH (n=4, 6, and 8), in hot water was investigated, and the results …
Number of citations: 60 www.sciencedirect.com

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